molecular formula C17H23NO2 B11184229 1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline

1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline

Cat. No.: B11184229
M. Wt: 273.37 g/mol
InChI Key: DEEVSPZGWZENIO-UHFFFAOYSA-N
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Description

1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline is an organic compound with a complex structure It is characterized by the presence of acetyl groups at positions 1 and 6, and methyl groups at positions 2, 2, 4, and 7 on a tetrahydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline typically involves multi-step organic reactions. One common method includes the acetylation of a suitable precursor, such as 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline, using acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the acetyl groups.

Scientific Research Applications

1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the acetyl groups, making it less reactive in certain chemical reactions.

    1,6-Diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril: Contains additional sulfur atoms, leading to different chemical properties and applications.

Uniqueness

1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline is unique due to the specific placement of acetyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(1-acetyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)ethanone

InChI

InChI=1S/C17H23NO2/c1-10-7-16-15(8-14(10)12(3)19)11(2)9-17(5,6)18(16)13(4)20/h7-8,11H,9H2,1-6H3

InChI Key

DEEVSPZGWZENIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C(=O)C)C(=O)C)(C)C

Origin of Product

United States

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